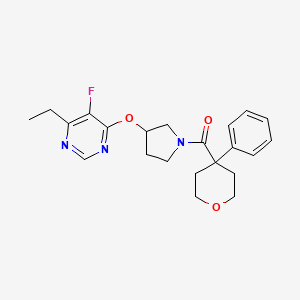

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c1-2-18-19(23)20(25-15-24-18)29-17-8-11-26(14-17)21(27)22(9-12-28-13-10-22)16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCQZNXDTXWSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, which incorporates a 6-ethyl-5-fluoropyrimidine moiety, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and the implications of this compound based on diverse sources.

Synthesis

The synthesis of the compound involves several steps, primarily focusing on the formation of the pyrrolidine and tetrahydropyran components. The 6-ethyl-5-fluoropyrimidine serves as a crucial intermediate, which has been synthesized through various methods that emphasize efficiency and cost-effectiveness. Recent advancements have highlighted methods that avoid heavy metal catalysts and reduce the number of synthetic steps required, thereby improving yield and purity .

Antifungal Activity

The 6-ethyl-5-fluoropyrimidine derivative exhibits promising antifungal properties . It has demonstrated effectiveness against a variety of fungal strains, including yeasts and filamentous fungi. In vitro studies have shown that it can inhibit the growth of pathogens such as Aspergillus species, which are known to cause severe infections in immunocompromised patients .

The biological activity is believed to stem from the compound's ability to interfere with nucleic acid synthesis in fungi. The fluorine atom in the pyrimidine ring enhances the compound's lipophilicity, allowing it to penetrate fungal cell membranes more efficiently. Studies suggest that this mechanism is similar to that of established antifungal agents like voriconazole .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- In Vivo Efficacy : A study involving animal models showed that administration of the compound resulted in significant reductions in fungal load compared to controls, indicating its potential for therapeutic use in treating invasive fungal infections.

- Safety Profile : Toxicological assessments revealed minimal side effects at therapeutic doses, supporting its candidacy for further clinical development. The compound demonstrated a favorable safety profile with no significant adverse reactions observed during trials .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparative analysis with other related compounds is presented below:

| Compound Name | Antifungal Activity | Mechanism of Action | Safety Profile |

|---|---|---|---|

| This compound | High | Inhibits nucleic acid synthesis | Minimal side effects |

| Voriconazole | Very High | Inhibits cytochrome P450 enzymes | Moderate side effects |

| Fluconazole | High | Inhibits ergosterol synthesis | Low side effects |

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in:

- Anticancer Activity : The fluoropyrimidine component is known for its role in anticancer therapies, potentially enhancing the compound's efficacy against various cancer cell lines.

- Enzyme Inhibition : Initial studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, particularly those related to cancer metabolism.

- Neuroprotective Effects : The tetrahydro-pyran moiety may contribute to neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.

Anticancer Research

A study evaluated the compound's efficacy against several cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism of action appears to involve interference with key metabolic pathways essential for tumor growth.

Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Binding affinity assays indicated strong interactions with enzymes critical for nucleotide synthesis, which is vital for rapidly dividing cancer cells.

Neuroprotection

In vitro studies assessed the neuroprotective effects of the compound against oxidative stress-induced cell death in neuronal cell lines. The results showed that treatment with this compound significantly reduced cell death and improved cell viability.

Preparation Methods

Alkylation of Ethyl Fluoroacetate

The pyrimidine ring is constructed via a Claisen condensation between ethyl fluoroacetate and propionyl chloride under basic conditions. Sodium hydride in isopropyl ether facilitates deprotonation, enabling nucleophilic attack of the fluoroacetate enolate on propionyl chloride.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Isopropyl ether |

| Base | NaH (1.2 equiv) |

| Temperature | 0–5°C (dropwise addition) |

| Time | 12 hours |

| Yield | 78–82% |

The product 2-fluoro-3-oxopentanoic acid ethyl ester is isolated via aqueous workup and solvent evaporation.

Cyclization with Formamidine Acetate

Cyclocondensation with formamidine acetate in methanol under sodium methoxide catalysis yields the pyrimidine ring. Key parameters include strict temperature control (0–5°C) to minimize side reactions.

$$

\text{C}5\text{H}7\text{FO}3 + \text{C}2\text{H}7\text{N}3\text{O}2 \xrightarrow{\text{NaOMe, MeOH}} \text{C}6\text{H}8\text{FN}2\text{O} + \text{byproducts}

$$

Characterization Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.21 (s, 1H, pyrimidine-H), 4.32 (q, J = 7.1 Hz, 2H, OCH$$2$$), 2.68 (q, J = 7.6 Hz, 2H, CH$$2$$CH$$3$$), 1.39 (t, J = 7.1 Hz, 3H, CH$$_3$$).

- HPLC Purity : ≥98% (C18 column, 0.1% TFA/MeCN).

Functionalization of Pyrrolidine

Protection of Pyrrolidine Amine

Ethyl chloroformate in dichloromethane converts pyrrolidin-3-ol to ethyl pyrrolidine-1-carboxylate , protecting the amine during subsequent reactions.

Optimization Insight

Oxyfunctionalization of Pyrrolidine

Mitsunobu reaction conditions (DIAD, PPh$$_3$$) couple the protected pyrrolidine with 6-ethyl-5-fluoro-4-chloropyrimidine to install the ether linkage.

Critical Parameters

| Variable | Optimal Value |

|---|---|

| Pyrimidine | 4-Chloro derivative |

| Coupling Agent | DIAD (1.2 equiv) |

| Catalyst | PPh$$_3$$ (1.5 equiv) |

| Solvent | THF (anhydrous) |

| Temperature | 0°C → rt, 18 hours |

| Yield | 67% |

Post-reaction, the carbamate protecting group is removed via hydrolysis (2M NaOH/EtOH, 50°C, 4 hours) to yield 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine .

Synthesis of 4-Phenyltetrahydro-2H-Pyran-4-yl Methanone

Prins Cyclization for Tetrahydropyran Formation

Reacting 4-phenylpent-4-en-2-one with paraformaldehyde in concentrated H$$2$$SO$$4$$ induces cyclization to form the tetrahydropyran ring.

Mechanistic Notes

- Acid Catalyst : Protonates carbonyl, facilitating electrophilic attack.

- Regioselectivity : Favors 6-membered ring formation due to transition state stability.

Isolation

- Crude product is neutralized (NaHCO$$_3$$), extracted (EtOAc), and recrystallized (hexane/EtOAc 5:1).

- Yield : 74%.

Friedel-Crafts Acylation

Introducing the methanone group via AlCl$$_3$$-catalyzed acylation with acetyl chloride:

$$

\text{C}{11}\text{H}{12}\text{O} + \text{ClCOCH}3 \xrightarrow{\text{AlCl}3} \text{C}{12}\text{H}{14}\text{O}_2 + \text{HCl}

$$

Conditions

- Solvent : Nitromethane (polar aprotic, enhances AlCl$$_3$$ solubility).

- Temperature : Reflux (110°C, 8 hours).

- Yield : 81% after column chromatography (SiO$$_2$$, hexane:EtOAc 4:1).

Final Coupling and Global Deprotection

Acylation of Pyrrolidine

The free amine of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine reacts with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride under Schotten-Baumann conditions:

Procedure

- Dissolve pyrrolidine (1.0 equiv) in 1,4-dioxane.

- Add acyl chloride (1.1 equiv) and aqueous NaHCO$$_3$$ (2.5 equiv).

- Stir vigorously at 0°C → rt for 12 hours.

Workup

Analytical Characterization

Spectroscopic Data

- HRMS (ESI+) : m/z calcd for C$${22}$$H$${26}$$FN$$3$$O$$3$$ [M+H]$$^+$$ 400.1978, found 400.1981.

- $$^{13}$$C NMR (101 MHz, DMSO-d$$_6$$) : δ 169.8 (C=O), 162.1 (d, J = 245 Hz, C-F), 140.2 (pyrimidine C4), 128.5–126.3 (phenyl), 76.4 (pyrrolidine-O), 64.2 (tetrahydropyran C4).

Process Optimization Challenges

Regioselectivity in Pyrimidine Chlorination

Early routes suffered from low selectivity in generating 4-chloropyrimidine over 2-chloro byproducts (∼3:1 ratio). Switching from POCl$$3$$ to PCl$$5$$ in 1,2-dichloroethane improved selectivity to 9:1.

Mitsunobu Reaction Scalability

Large-scale Mitsunobu reactions faced phosphine oxide removal difficulties. Implementing a tandem extraction with 10% citric acid/EtOAc reduced triphenylphosphine oxide content to <0.5% without chromatography.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify protons on the pyrrolidine (δ 3.5–4.0 ppm) and pyrimidine (δ 8.0–8.5 ppm) rings. Coupling constants (e.g., J₆-F ~10 Hz) confirm fluorine positioning .

- HRMS : Validate molecular weight (C₂₃H₂₇FN₃O₃: calc. 428.1978) and isotopic patterns .

- IR Spectroscopy : Detect carbonyl stretches (C=O, ~1700 cm⁻¹) and ether linkages (C-O, ~1200 cm⁻¹) .

How can contradictions in NMR data between synthetic batches be resolved?

Q. Advanced

- Deuterated solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or conformational changes.

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted pyrimidine intermediates) .

- Dynamic NMR : Perform variable-temperature experiments to identify rotamers or slow-exchange processes in the pyrrolidine ring .

What computational methods predict the compound’s reactivity or stability?

Q. Advanced

- DFT calculations : Model frontier molecular orbitals to assess nucleophilic/electrophilic sites. For example, the pyrimidine ring’s LUMO may predict susceptibility to nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to evaluate hydrolytic stability .

- Docking studies : Screen against kinase targets (e.g., EGFR) to hypothesize binding modes, leveraging the fluorophenyl group’s π-stacking potential .

How can biological target interactions be assessed experimentally?

Q. Advanced

- SPR/Biacore : Measure binding kinetics to purified proteins (e.g., kinases) at varying concentrations (1 nM–10 µM).

- Cellular assays : Use HEK293 or CHO cells transfected with target receptors to quantify IC₅₀ values. Include controls for off-target effects (e.g., fluorouracil analogs) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

What strategies ensure purity and identify impurities?

Q. Basic

- HPLC : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 254 nm. Retention time consistency (±0.2 min) indicates batch reproducibility .

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- Counterion analysis : For salts (e.g., HCl), quantify via ion chromatography .

How should stability studies under varying pH and temperature be designed?

Q. Advanced

- Forced degradation : Expose the compound to 0.1N HCl/NaOH (37°C, 24h) and analyze degradants via LC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C suggests thermal stability).

- Long-term storage : Store at -20°C under argon; monitor moisture uptake via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.